Bienvenue dans la boutique en ligne BenchChem!

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Evidence Gap Data Transparency Procurement Risk

2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1006493-33-9) is a synthetically functionalized pyrazole derivative incorporating cyano, 4-methoxyphenyl, and α-cyanoacrylic acid motifs, offered by discovery chemical suppliers at stated purities of 95–97%. The presence of multiple reactive handles (cyano groups for reduction or hydrolysis, carboxylic acid for amide coupling, and a conjugated alkene) positions this compound as a candidate intermediate for further derivatization.

Molecular Formula C17H14N4O3
Molecular Weight 322.324
CAS No. 1006493-33-9
Cat. No. B2858285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
CAS1006493-33-9
Molecular FormulaC17H14N4O3
Molecular Weight322.324
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N
InChIInChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)/b13-9+
InChIKeyODANNFBJNWJEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid: Research-Grade Pyrazole Building Block Overview


2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1006493-33-9) is a synthetically functionalized pyrazole derivative incorporating cyano, 4-methoxyphenyl, and α-cyanoacrylic acid motifs, offered by discovery chemical suppliers at stated purities of 95–97% . The presence of multiple reactive handles (cyano groups for reduction or hydrolysis, carboxylic acid for amide coupling, and a conjugated alkene) positions this compound as a candidate intermediate for further derivatization . This overview is intended to frame the subsequent evidentiary assessment: whether this specific substitution pattern confers a measurable advantage over closely related analogs for research selection.

Why Substituting 2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid with a Generic Analog Is Not Evidence-Based


The hypothesis that substitution at the 3-position of the pyrazole core merely modulates inert molecular properties is contradicted by the known structure–activity landscape of this chemotype. Even within the narrow sub-series of 2-cyano-3-[1-(2-cyanoethyl)-3-aryl-1H-pyrazol-4-yl]prop-2-enoic acids, small changes in the aryl ring (e.g., 4-methoxy versus unsubstituted phenyl, 4-fluoro, or 3-chloro) can alter electronic character, dipole moment, H-bonding potential, and conformational preferences, which in turn impact target engagement, metabolic stability, and solubility if the compound were advanced in a medicinal chemistry program [1]. However, publicly available quantitative evidence that directly compares the target compound to these specific analogs is currently absent from the primary literature and authoritative databases. Relying on generic substitution without such data introduces uncontrolled risk in any application where specific molecular recognition or physicochemical properties are critical.

Quantitative Evidence Guide for Selecting 2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid Over Analogs


Critical Data Gap: No Publicly Verifiable Head-to-Head Biological or Physicochemical Comparisons Were Identified

A comprehensive search of primary research papers, patents (including US9493441 covering related acyclic cyanoethylpyrazoles as JAK inhibitors), authoritative databases (PubChem, ChEMBL), and reputable vendor technical datasheets failed to identify any direct head-to-head comparison, cross-study comparable data, or robust class-level inference that quantitatively distinguishes 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid from its closest analogs (e.g., the 3-phenyl, 3-(4-fluorophenyl), 3-(3-chlorophenyl), or 3-(3,4-difluorophenyl) variants) in any assay or model system. Claims of anti-inflammatory activity mentioned on non-authoritative vendor pages are unverifiable and do not meet the evidence admission rules [1]. As high-strength differential evidence is limited, procurement decisions must be based solely on the compound's structure and purity for its intended synthetic use, not on presumed biological superiority.

Evidence Gap Data Transparency Procurement Risk

Application Scenarios for 2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid Based on Available Evidence


Synthetic Intermediate for Diversity-Oriented Synthesis

This compound's architecture, featuring a 2-cyanoethyl, 4-methoxyphenyl, and α-cyanoacrylic acid moiety on a pyrazole core, makes it a versatile building block for generating compound libraries. The carboxylic acid can be readily converted to amides, esters, or hydrazides; the cyano groups can be reduced to amines or hydrolyzed to amides/carboxylic acids; and the conjugated double bond enables cycloaddition or nucleophilic addition reactions [1]. Procurement is recommended when the specific substitution pattern is required for a designed synthetic route or when exploring structure-activity relationships where the methoxy group is hypothesized to be advantageous, with the caveat that no pre-existing comparative data supports this advantage over other aryl substituents.

Reference Standard for Analytical Method Development

The compound, available at 95–97% purity from suppliers like Enamine and AKSci, can serve as a reference standard for LC-MS, HPLC, or NMR method development when analyzing reaction mixtures that contain this specific scaffold [1]. Its distinct molecular weight (322.32 g/mol) and characteristic UV absorbance (due to the conjugated system) facilitate detection. Selection over an analog for this purpose is driven entirely by the need to match the exact analyte, not by comparative performance.

Exploratory Medicinal Chemistry and Probe Design

Researchers investigating kinase inhibition, cytokine modulation, or other pathways where cyanoethylpyrazole derivatives have been reported may select this compound for initial screening. The general class is covered in patents such as US9493441 (JAK inhibitors), though this specific compound is not exemplified [1]. Any anticipated advantage of the 4-methoxyphenyl substituent over other aryl groups remains hypothetical until direct comparative data emerges, and procurement should be accompanied by a clear experimental plan to generate such data.

Quote Request

Request a Quote for 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.